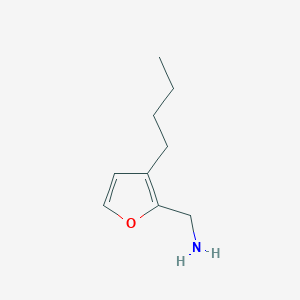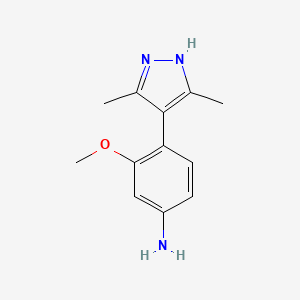
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a methoxy group (-OCH3) and an aniline group (-NH2) attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
科学研究应用
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The methoxy and aniline groups contribute to its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the methoxy and aniline groups, making it less versatile in terms of chemical reactivity and applications.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: Contains a hydroxyl group instead of a methoxy group, which affects its solubility and reactivity.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-7-12(8(2)15-14-7)10-5-4-9(13)6-11(10)16-3/h4-6H,13H2,1-3H3,(H,14,15) |
InChI 键 |
VZAKQTFRRDWCCK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C)C2=C(C=C(C=C2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
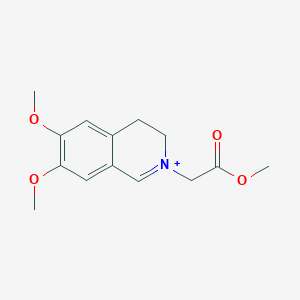

![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
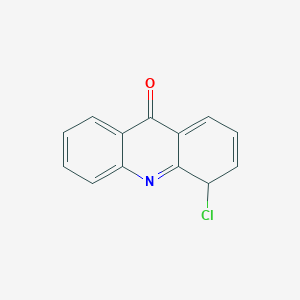
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)

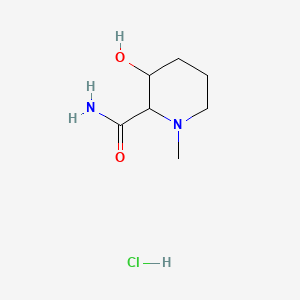
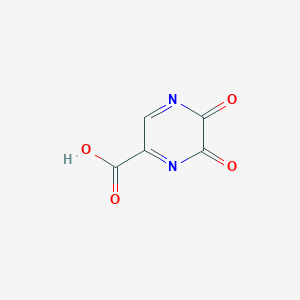
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
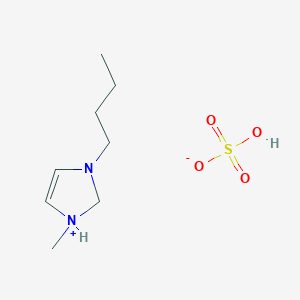
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
